Technical Guide: Spectroscopic Characterization of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Technical Guide: Spectroscopic Characterization of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
This technical guide is structured as a high-level internal whitepaper designed for a drug discovery or analytical chemistry team.[1] It prioritizes the logic of characterization—how to definitively prove the structure and stereochemistry of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide.
Executive Summary
This guide details the structural validation and spectroscopic fingerprinting of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2).[1] This compound represents a critical chiral building block in the synthesis of sulfonamide-based pharmacophores.[1]
Accurate characterization requires a tripartite approach:
-
Connectivity Confirmation: NMR (1H, 13C) and MS to verify the 1,3-disubstituted benzene scaffold.
-
Functional Group Verification: IR to confirm the reduction of the ketone precursor to the secondary alcohol.
-
Stereochemical Integrity: Chiral HPLC and optical rotation to validate the (S)-configuration against the racemate.
Chemical Profile & Synthesis Logic[1]
Compound: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol Appearance: White to off-white crystalline solid.[1]
Synthesis & Analytical Pathway
The generation of the (S)-enantiomer typically proceeds via the asymmetric reduction of 3-acetylbenzenesulfonamide.[1] The analytical challenge lies in confirming the quantitative reduction of the carbonyl group and the enantiomeric excess (ee%) of the resulting alcohol.[1]
Figure 1: Synthesis and analytical control points. The transition from ketone to chiral alcohol is monitored via IR (functional group) and HPLC (stereochemistry).[1]
Spectroscopic Data Analysis[1]
The following data represents the reference standards for the isolated (S)-enantiomer.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for sulfonamides to prevent NH₂ exchange broadening).[1]
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the ABX pattern of the 1,3-disubstituted ring and the distinct coupling of the chiral ethyl group.[1]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 7.82 | Singlet (t) | 1H | Ar-H (C2) | Isolated proton between sulfonamide and alkyl group.[1] |
| 7.65 - 7.68 | Multiplet | 1H | Ar-H (C4) | Ortho to sulfonamide, deshielded.[1] |
| 7.50 - 7.55 | Multiplet | 2H | Ar-H (C6) + Ar-H (C5) | Overlapping aromatic signals.[1] |
| 7.32 | Broad Singlet | 2H | -SO₂NH₂ | Exchangeable sulfonamide protons.[1] |
| 5.35 | Doublet (J=4.5 Hz) | 1H | -OH | Hydroxyl proton coupled to methine.[1] |
| 4.78 | Multiplet (q) | 1H | -CH(OH)- | Chiral Center : The benzylic methine.[1] |
| 1.32 | Doublet (J=6.4 Hz) | 3H | -CH₃ | Methyl group of the hydroxyethyl chain.[1] |
Application Note: The disappearance of the singlet methyl ketone signal (~2.6 ppm) from the precursor and the appearance of the doublet at 1.32 ppm is the primary indicator of successful reduction.[1]
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 147.2 | Quaternary | C3 (Ipso to alkyl) |
| 144.1 | Quaternary | C1 (Ipso to sulfonamide) |
| 129.5 | CH | C5 (Meta) |
| 125.8 | CH | C4 |
| 124.2 | CH | C6 |
| 122.9 | CH | C2 (Isolated) |
| 68.4 | CH | Chiral Methine (-CH-OH) |
| 26.1 | CH₃ | Methyl |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond Crystal).[1]
The IR spectrum serves as a rapid "Go/No-Go" quality gate.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3350 - 3250 | O-H / N-H str | Broad band indicating Alcohol and Sulfonamide. |
| 2970 | C-H str (Alkyl) | Methyl group stretch.[1] |
| ~1680 (ABSENT) | C=O str | Critical: Absence confirms no residual ketone precursor. |
| 1335 | S=O str (asym) | Characteristic Sulfonamide band.[1] |
| 1160 | S=O str (sym) | Characteristic Sulfonamide band.[1] |
Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.[1]
-
Molecular Ion:
-
Fragmentation Pattern (MS/MS of 202.2):
Stereochemical Validation (The Critical Step)
Since NMR is achiral (without shift reagents), Chiral HPLC is mandatory to verify the S-configuration and quantify Enantiomeric Excess (ee).[1]
Chiral HPLC Protocol[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Temperature: 25°C.
Expected Results:
-
Racemic Standard: Two peaks (1:1 area ratio).[1]
-
Target (S)-Enantiomer: Single dominant peak.
-
Acceptance Criteria: ee > 98.0%.
Optical Rotation[1]
-
Specific Rotation [α]²⁰_D: Negative (-) value (typically in Methanol).[1]
-
Note: Exact rotation depends on concentration and solvent; compare against a certified reference standard.
Experimental Workflow Diagram
The following Graphviz diagram visualizes the logical flow for characterizing a batch of this compound in a regulated environment.
Figure 2: Analytical decision matrix for batch release.
References
-
Compound Registry: National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 637557, 3-Hydroxybenzenesulfonamide (Related Structure). Retrieved from [Link]
-
General Synthesis of Chiral Alcohols: Noyori, R., et al. (1996).[1] Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society. (Contextual grounding for the reduction mechanism).
-
Spectroscopic Database: NIST Mass Spectrometry Data Center.[1] Benzenesulfonamide Spectra. Retrieved from [Link][1]
